SLV310

Description

Properties

CAS No. |

264869-71-8 |

|---|---|

Molecular Formula |

C25H24FN3O2 |

Molecular Weight |

417.5 g/mol |

IUPAC Name |

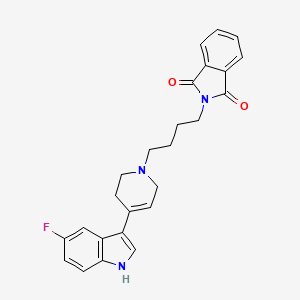

2-[4-[4-(5-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]butyl]isoindole-1,3-dione |

InChI |

InChI=1S/C25H24FN3O2/c26-18-7-8-23-21(15-18)22(16-27-23)17-9-13-28(14-10-17)11-3-4-12-29-24(30)19-5-1-2-6-20(19)25(29)31/h1-2,5-9,15-16,27H,3-4,10-14H2 |

InChI Key |

NECJNLXOJRDELU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC=C1C2=CNC3=C2C=C(C=C3)F)CCCCN4C(=O)C5=CC=CC=C5C4=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SLV-310; SLV 310; SLV-310; SLV310 |

Origin of Product |

United States |

Foundational & Exploratory

SLV310: A Technical Overview of its High-Affinity Binding to the Dopamine D2 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of SLV310 for the dopamine (B1211576) D2 receptor. This compound is a potential antipsychotic agent that demonstrates potent antagonism at this key receptor, which is implicated in a variety of neurological and psychiatric disorders. This document summarizes the quantitative binding data, details the experimental methodologies for receptor binding assays, and visualizes the associated signaling pathways.

Quantitative Binding Affinity Data

This compound exhibits a high affinity for the dopamine D2 receptor. The equilibrium dissociation constant (Ki) has been determined through radioligand binding assays, providing a quantitative measure of the compound's potency at this target.

| Compound | Receptor | Binding Affinity (Ki) | Assay Type |

| This compound | Dopamine D2 | 5 nM | Radioligand Competition Assay |

Experimental Protocols: Radioligand Binding Assay

The following is a detailed protocol for a competitive radioligand binding assay, a standard method for determining the binding affinity of a test compound like this compound for the dopamine D2 receptor. This protocol is a representative example based on established methodologies.

Objective: To determine the inhibitory constant (Ki) of this compound for the human dopamine D2 receptor.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [3H]-Spiperone, a high-affinity antagonist for the D2 receptor.

-

Test Compound: this compound.

-

Non-specific Binding Control: (+)-Butaclamol or Haloperidol at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the human dopamine D2 receptor to confluence.

-

Harvest the cells and centrifuge to form a cell pellet.

-

Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

-

Homogenize the cell suspension using a Dounce homogenizer or sonicator.

-

Centrifuge the homogenate at low speed (e.g., 1000 x g for 5 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay). Store membrane preparations at -80°C until use.

-

-

Assay Setup:

-

Perform the assay in a 96-well microplate in a total volume of 250 µL per well.

-

Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [3H]-Spiperone at a fixed concentration (typically near its Kd value), and 150 µL of the membrane preparation.

-

Non-specific Binding Wells: Add 50 µL of the non-specific binding control (e.g., 10 µM (+)-butaclamol), 50 µL of [3H]-Spiperone, and 150 µL of the membrane preparation.

-

Competition Wells: Add 50 µL of this compound at various concentrations (typically a serial dilution spanning several orders of magnitude), 50 µL of [3H]-Spiperone, and 150 µL of the membrane preparation.

-

-

Incubation:

-

Incubate the microplate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filter discs into scintillation vials.

-

Add scintillation cocktail to each vial and allow for equilibration.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of the total binding wells.

-

For the competition wells, calculate the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the resulting sigmoidal curve using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Spiperone).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Dopamine D2 Receptor Signaling Pathways

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through two main pathways: the canonical G protein-dependent pathway and the β-arrestin-dependent pathway.

G Protein-Dependent Signaling Pathway

Upon activation by an agonist, the D2 receptor undergoes a conformational change, leading to the activation of an associated inhibitory G protein (Gi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects on protein kinase A (PKA) and ion channel activity.

Caption: Canonical G protein-dependent signaling pathway of the dopamine D2 receptor.

β-Arrestin-Dependent Signaling Pathway

Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the D2 receptor, β-arrestin can be recruited to the receptor. This not only desensitizes G protein signaling but also initiates a distinct signaling cascade by acting as a scaffold for various signaling proteins, such as those involved in the MAP kinase pathway.

Caption: β-arrestin-dependent signaling and receptor internalization pathway.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Caption: General workflow for a competitive radioligand binding assay.

SLV310: A Technical Overview of its High-Affinity Binding to the Dopamine D2 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of SLV310 for the dopamine D2 receptor. This compound is a potential antipsychotic agent that demonstrates potent antagonism at this key receptor, which is implicated in a variety of neurological and psychiatric disorders. This document summarizes the quantitative binding data, details the experimental methodologies for receptor binding assays, and visualizes the associated signaling pathways.

Quantitative Binding Affinity Data

This compound exhibits a high affinity for the dopamine D2 receptor. The equilibrium dissociation constant (Ki) has been determined through radioligand binding assays, providing a quantitative measure of the compound's potency at this target.

| Compound | Receptor | Binding Affinity (Ki) | Assay Type |

| This compound | Dopamine D2 | 5 nM | Radioligand Competition Assay |

Experimental Protocols: Radioligand Binding Assay

The following is a detailed protocol for a competitive radioligand binding assay, a standard method for determining the binding affinity of a test compound like this compound for the dopamine D2 receptor. This protocol is a representative example based on established methodologies.

Objective: To determine the inhibitory constant (Ki) of this compound for the human dopamine D2 receptor.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [3H]-Spiperone, a high-affinity antagonist for the D2 receptor.

-

Test Compound: this compound.

-

Non-specific Binding Control: (+)-Butaclamol or Haloperidol at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the human dopamine D2 receptor to confluence.

-

Harvest the cells and centrifuge to form a cell pellet.

-

Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

-

Homogenize the cell suspension using a Dounce homogenizer or sonicator.

-

Centrifuge the homogenate at low speed (e.g., 1000 x g for 5 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay). Store membrane preparations at -80°C until use.

-

-

Assay Setup:

-

Perform the assay in a 96-well microplate in a total volume of 250 µL per well.

-

Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [3H]-Spiperone at a fixed concentration (typically near its Kd value), and 150 µL of the membrane preparation.

-

Non-specific Binding Wells: Add 50 µL of the non-specific binding control (e.g., 10 µM (+)-butaclamol), 50 µL of [3H]-Spiperone, and 150 µL of the membrane preparation.

-

Competition Wells: Add 50 µL of this compound at various concentrations (typically a serial dilution spanning several orders of magnitude), 50 µL of [3H]-Spiperone, and 150 µL of the membrane preparation.

-

-

Incubation:

-

Incubate the microplate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filter discs into scintillation vials.

-

Add scintillation cocktail to each vial and allow for equilibration.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of the total binding wells.

-

For the competition wells, calculate the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the resulting sigmoidal curve using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Spiperone).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Dopamine D2 Receptor Signaling Pathways

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through two main pathways: the canonical G protein-dependent pathway and the β-arrestin-dependent pathway.

G Protein-Dependent Signaling Pathway

Upon activation by an agonist, the D2 receptor undergoes a conformational change, leading to the activation of an associated inhibitory G protein (Gi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects on protein kinase A (PKA) and ion channel activity.

Caption: Canonical G protein-dependent signaling pathway of the dopamine D2 receptor.

β-Arrestin-Dependent Signaling Pathway

Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the D2 receptor, β-arrestin can be recruited to the receptor. This not only desensitizes G protein signaling but also initiates a distinct signaling cascade by acting as a scaffold for various signaling proteins, such as those involved in the MAP kinase pathway.

Caption: β-arrestin-dependent signaling and receptor internalization pathway.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Caption: General workflow for a competitive radioligand binding assay.

SLV310's Serotonin Reuptake Inhibition Profile: A Technical Guide

This technical guide provides a comprehensive analysis of the serotonin (B10506) reuptake inhibition profile of SLV310, a novel investigational antipsychotic agent. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Introduction

This compound is a promising antipsychotic candidate distinguished by its dual pharmacological action, functioning as both a potent dopamine (B1211576) D2 receptor antagonist and a serotonin reuptake inhibitor.[1] This unique combination suggests a potential therapeutic advantage in addressing a wider spectrum of symptoms associated with schizophrenia.[1] This document will focus specifically on the characterization of this compound's interaction with the serotonin transporter (SERT), a key component of its mechanism of action.

Quantitative Data Summary

The inhibitory potency of this compound on the reuptake of key monoamine neurotransmitters—serotonin, norepinephrine, and dopamine—has been quantified through in vitro assays. The half-maximal inhibitory concentrations (IC50) are presented in the table below, illustrating the compound's selectivity profile.

| Transporter | Target | IC50 (nM) |

| Serotonin Transporter | SERT | 1.4 |

| Norepinephrine Transporter | NET | 180 |

| Dopamine Transporter | DAT | >10000 |

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2003, 13(3), 405-8.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays utilized to determine the pharmacological profile of this compound.

Radioligand Binding Assay for Serotonin Transporter (SERT)

This protocol outlines the procedure for determining the binding affinity of a test compound for the human serotonin transporter.

Objective: To quantify the binding affinity (Ki) of this compound for the human serotonin transporter (hSERT) through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell membranes prepared from a cell line stably expressing hSERT (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]Citalopram or another suitable high-affinity SERT radioligand.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation vials and fluid.

-

Liquid scintillation counter.

-

Filtration manifold.

Procedure:

-

Membrane Preparation:

-

Harvest cells expressing hSERT and homogenize them in an ice-cold buffer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Pellet the membrane fraction from the supernatant by high-speed centrifugation (e.g., 40,000 x g).

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

-

Assay Setup:

-

Perform the assay in triplicate in a 96-well plate.

-

Total Binding: Add cell membranes (typically 20-50 µg of protein), radioligand (at a concentration close to its Kd), and assay buffer.

-

Non-specific Binding: Add cell membranes, radioligand, and a saturating concentration of the non-specific binding control.

-

Competitive Binding: Add cell membranes, radioligand, and a range of concentrations of this compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration manifold.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Transfer the filters to scintillation vials.

-

Add scintillation fluid to each vial and allow for equilibration.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding data against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for SERT.

-

Synaptosomal Monoamine Uptake Assay

This protocol details the procedure for measuring the functional inhibition of monoamine transporters in isolated nerve terminals (synaptosomes).

Objective: To determine the functional potency (IC50) of this compound to inhibit the reuptake of serotonin, norepinephrine, and dopamine into rat brain synaptosomes.

Materials:

-

Rat brain tissue (e.g., cortex for SERT and NET, striatum for DAT).

-

Radiolabeled substrates: [³H]Serotonin (5-HT), [³H]Norepinephrine (NE), and [³H]Dopamine (DA).

-

Test Compound: this compound.

-

Sucrose (B13894) Buffer: 0.32 M sucrose.

-

Krebs-Ringer Bicarbonate Buffer (or similar physiological buffer).

-

Selective uptake inhibitors for defining non-specific uptake (e.g., fluoxetine (B1211875) for SERT, desipramine (B1205290) for NET, GBR-12909 for DAT).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation vials and fluid.

-

Liquid scintillation counter.

-

Filtration manifold.

Procedure:

-

Synaptosome Preparation:

-

Dissect the desired brain region in ice-cold sucrose buffer.

-

Homogenize the tissue in sucrose buffer.

-

Centrifuge the homogenate at low speed to remove larger debris.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g) to pellet the crude synaptosomal fraction.

-

Resuspend the synaptosomal pellet in a physiological buffer.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal preparation with various concentrations of this compound or vehicle for a short period (e.g., 10-15 minutes) at 37°C.

-

Initiate the uptake reaction by adding the respective radiolabeled monoamine substrate.

-

Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes) where uptake is linear.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

-

Radioactivity Measurement and Data Analysis:

-

Measure the radioactivity retained on the filters as described in the radioligand binding assay protocol.

-

Define non-specific uptake in the presence of a selective inhibitor for the respective transporter.

-

Calculate the specific uptake at each concentration of this compound.

-

Determine the IC50 value by plotting the percentage inhibition of specific uptake against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflow described in this guide.

Caption: Serotonin Reuptake Inhibition by this compound.

Caption: Experimental Workflow for In Vitro Assays.

References

SLV310's Serotonin Reuptake Inhibition Profile: A Technical Guide

This technical guide provides a comprehensive analysis of the serotonin reuptake inhibition profile of SLV310, a novel investigational antipsychotic agent. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Introduction

This compound is a promising antipsychotic candidate distinguished by its dual pharmacological action, functioning as both a potent dopamine D2 receptor antagonist and a serotonin reuptake inhibitor.[1] This unique combination suggests a potential therapeutic advantage in addressing a wider spectrum of symptoms associated with schizophrenia.[1] This document will focus specifically on the characterization of this compound's interaction with the serotonin transporter (SERT), a key component of its mechanism of action.

Quantitative Data Summary

The inhibitory potency of this compound on the reuptake of key monoamine neurotransmitters—serotonin, norepinephrine, and dopamine—has been quantified through in vitro assays. The half-maximal inhibitory concentrations (IC50) are presented in the table below, illustrating the compound's selectivity profile.

| Transporter | Target | IC50 (nM) |

| Serotonin Transporter | SERT | 1.4 |

| Norepinephrine Transporter | NET | 180 |

| Dopamine Transporter | DAT | >10000 |

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2003, 13(3), 405-8.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays utilized to determine the pharmacological profile of this compound.

Radioligand Binding Assay for Serotonin Transporter (SERT)

This protocol outlines the procedure for determining the binding affinity of a test compound for the human serotonin transporter.

Objective: To quantify the binding affinity (Ki) of this compound for the human serotonin transporter (hSERT) through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell membranes prepared from a cell line stably expressing hSERT (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]Citalopram or another suitable high-affinity SERT radioligand.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation vials and fluid.

-

Liquid scintillation counter.

-

Filtration manifold.

Procedure:

-

Membrane Preparation:

-

Harvest cells expressing hSERT and homogenize them in an ice-cold buffer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Pellet the membrane fraction from the supernatant by high-speed centrifugation (e.g., 40,000 x g).

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

-

Assay Setup:

-

Perform the assay in triplicate in a 96-well plate.

-

Total Binding: Add cell membranes (typically 20-50 µg of protein), radioligand (at a concentration close to its Kd), and assay buffer.

-

Non-specific Binding: Add cell membranes, radioligand, and a saturating concentration of the non-specific binding control.

-

Competitive Binding: Add cell membranes, radioligand, and a range of concentrations of this compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration manifold.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Transfer the filters to scintillation vials.

-

Add scintillation fluid to each vial and allow for equilibration.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding data against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for SERT.

-

Synaptosomal Monoamine Uptake Assay

This protocol details the procedure for measuring the functional inhibition of monoamine transporters in isolated nerve terminals (synaptosomes).

Objective: To determine the functional potency (IC50) of this compound to inhibit the reuptake of serotonin, norepinephrine, and dopamine into rat brain synaptosomes.

Materials:

-

Rat brain tissue (e.g., cortex for SERT and NET, striatum for DAT).

-

Radiolabeled substrates: [³H]Serotonin (5-HT), [³H]Norepinephrine (NE), and [³H]Dopamine (DA).

-

Test Compound: this compound.

-

Sucrose Buffer: 0.32 M sucrose.

-

Krebs-Ringer Bicarbonate Buffer (or similar physiological buffer).

-

Selective uptake inhibitors for defining non-specific uptake (e.g., fluoxetine for SERT, desipramine for NET, GBR-12909 for DAT).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation vials and fluid.

-

Liquid scintillation counter.

-

Filtration manifold.

Procedure:

-

Synaptosome Preparation:

-

Dissect the desired brain region in ice-cold sucrose buffer.

-

Homogenize the tissue in sucrose buffer.

-

Centrifuge the homogenate at low speed to remove larger debris.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g) to pellet the crude synaptosomal fraction.

-

Resuspend the synaptosomal pellet in a physiological buffer.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal preparation with various concentrations of this compound or vehicle for a short period (e.g., 10-15 minutes) at 37°C.

-

Initiate the uptake reaction by adding the respective radiolabeled monoamine substrate.

-

Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes) where uptake is linear.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

-

Radioactivity Measurement and Data Analysis:

-

Measure the radioactivity retained on the filters as described in the radioligand binding assay protocol.

-

Define non-specific uptake in the presence of a selective inhibitor for the respective transporter.

-

Calculate the specific uptake at each concentration of this compound.

-

Determine the IC50 value by plotting the percentage inhibition of specific uptake against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflow described in this guide.

Caption: Serotonin Reuptake Inhibition by this compound.

Caption: Experimental Workflow for In Vitro Assays.

References

Preclinical Profile of SLV310: A D2 Receptor Antagonist and Serotonin Reuptake Inhibitor in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of SLV310, a novel antipsychotic agent with a dual mechanism of action, in various rodent models. This compound has been identified as a potent dopamine (B1211576) D2 receptor antagonist and a serotonin (B10506) reuptake inhibitor.[1] This unique pharmacological profile suggests its potential therapeutic utility in treating a broad range of symptoms associated with schizophrenia.

Core Pharmacological Characteristics

This compound, chemically known as 2-[4-[4-(5-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-butyl]-phthalimide, was developed by Solvay Pharmaceuticals as a potential antipsychotic medication.[1][2] Its primary mechanism of action involves the blockade of dopamine D2 receptors and the inhibition of serotonin reuptake, a combination aimed at addressing both the positive and negative symptoms of schizophrenia.[1][3]

While specific quantitative pharmacokinetic and pharmacodynamic data from preclinical rodent studies are not publicly available in extensive detail, the existing literature provides a qualitative understanding of its activity. The following sections summarize the available information and provide generalized experimental approaches typical for the preclinical assessment of such compounds.

Pharmacokinetics in Rodent Models

Detailed pharmacokinetic parameters for this compound, such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve), and elimination half-life, have not been disclosed in the reviewed literature. However, a standard experimental protocol for determining these parameters in rodents is outlined below.

Experimental Protocols

Pharmacokinetic Analysis in Rats:

A typical study to assess the pharmacokinetic profile of this compound in rats would involve the following steps:

-

Animal Model: Male Sprague-Dawley rats (250-300g) would be used.

-

Drug Administration: this compound would be formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage (p.o.) or intravenous injection (i.v.) at a defined dose.

-

Blood Sampling: Blood samples (approximately 0.25 mL) would be collected from the tail vein at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Plasma Preparation: Blood samples would be centrifuged to separate plasma, which would then be stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound would be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters would be calculated using non-compartmental analysis of the plasma concentration-time data.

Pharmacodynamics in Rodent Models

The pharmacodynamic effects of this compound in rodents are primarily assessed through behavioral models that are predictive of antipsychotic activity. These studies aim to demonstrate the functional consequences of its dual action on dopamine and serotonin systems.

In Vivo Dopamine D2 Receptor Antagonism

The antagonism of dopamine D2 receptors by this compound is a key component of its antipsychotic potential. This activity is typically evaluated in rodent models of dopamine hyperactivity.

Experimental Protocol: Apomorphine-Induced Climbing in Mice:

-

Animal Model: Male CD-1 mice (20-25g) would be used.

-

Drug Pre-treatment: Mice would be pre-treated with this compound or vehicle at various doses orally (p.o.) or intraperitoneally (i.p.).

-

Dopamine Agonist Challenge: After a set pre-treatment time (e.g., 60 minutes), mice would be challenged with a subcutaneous (s.c.) injection of the dopamine agonist apomorphine (B128758) (e.g., 1.5 mg/kg).

-

Behavioral Observation: Immediately after the apomorphine challenge, mice would be placed in individual wire mesh cages, and the time spent climbing the walls of the cage would be recorded for a specific duration (e.g., 30 minutes).

-

Data Analysis: The ability of this compound to reduce apomorphine-induced climbing behavior, a measure of D2 receptor blockade, would be quantified and compared to the vehicle-treated group.

In Vivo Serotonin Reuptake Inhibition

The inhibition of serotonin reuptake by this compound is expected to contribute to its efficacy against negative symptoms and co-morbid depression in schizophrenia. This is assessed in models that are sensitive to changes in serotonergic neurotransmission.

Experimental Protocol: 5-HTP-Induced Head Twitch Response in Mice:

-

Animal Model: Male C57BL/6 mice (20-25g) would be used.

-

Drug Administration: Mice would be administered this compound or vehicle orally (p.o.) or intraperitoneally (i.p.).

-

Serotonin Precursor Challenge: Following drug administration, mice would be injected with the serotonin precursor 5-hydroxytryptophan (B29612) (5-HTP, e.g., 100 mg/kg, i.p.).

-

Behavioral Observation: The number of head twitches, a characteristic behavior mediated by the activation of 5-HT2A receptors downstream of increased synaptic serotonin, would be counted for a defined period (e.g., 20 minutes).

-

Data Analysis: An increase in the number of 5-HTP-induced head twitches by this compound would indicate potentiation of serotonergic activity, consistent with serotonin reuptake inhibition.

Proposed Signaling Pathway

The therapeutic effects of this compound are believed to be mediated by its modulation of dopaminergic and serotonergic signaling pathways in the brain. The antagonism of D2 receptors is thought to reduce the hyperactivity of the mesolimbic dopamine pathway, thereby alleviating positive symptoms of schizophrenia. The inhibition of serotonin reuptake increases the levels of serotonin in the synaptic cleft, which can modulate various downstream signaling cascades, potentially improving negative and cognitive symptoms.

Summary and Future Directions

This compound represents a promising therapeutic approach for schizophrenia by combining dopamine D2 receptor antagonism with serotonin reuptake inhibition in a single molecule. While detailed preclinical data remains largely proprietary, the established mechanisms of action provide a strong rationale for its development. Further publication of in-depth pharmacokinetic and pharmacodynamic studies in rodent models would be invaluable for the scientific community to fully understand the preclinical profile of this compound and to guide the development of future multi-target antipsychotic agents.

References

Preclinical Profile of SLV310: A D2 Receptor Antagonist and Serotonin Reuptake Inhibitor in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of SLV310, a novel antipsychotic agent with a dual mechanism of action, in various rodent models. This compound has been identified as a potent dopamine D2 receptor antagonist and a serotonin reuptake inhibitor.[1] This unique pharmacological profile suggests its potential therapeutic utility in treating a broad range of symptoms associated with schizophrenia.

Core Pharmacological Characteristics

This compound, chemically known as 2-[4-[4-(5-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-butyl]-phthalimide, was developed by Solvay Pharmaceuticals as a potential antipsychotic medication.[1][2] Its primary mechanism of action involves the blockade of dopamine D2 receptors and the inhibition of serotonin reuptake, a combination aimed at addressing both the positive and negative symptoms of schizophrenia.[1][3]

While specific quantitative pharmacokinetic and pharmacodynamic data from preclinical rodent studies are not publicly available in extensive detail, the existing literature provides a qualitative understanding of its activity. The following sections summarize the available information and provide generalized experimental approaches typical for the preclinical assessment of such compounds.

Pharmacokinetics in Rodent Models

Detailed pharmacokinetic parameters for this compound, such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve), and elimination half-life, have not been disclosed in the reviewed literature. However, a standard experimental protocol for determining these parameters in rodents is outlined below.

Experimental Protocols

Pharmacokinetic Analysis in Rats:

A typical study to assess the pharmacokinetic profile of this compound in rats would involve the following steps:

-

Animal Model: Male Sprague-Dawley rats (250-300g) would be used.

-

Drug Administration: this compound would be formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage (p.o.) or intravenous injection (i.v.) at a defined dose.

-

Blood Sampling: Blood samples (approximately 0.25 mL) would be collected from the tail vein at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Plasma Preparation: Blood samples would be centrifuged to separate plasma, which would then be stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound would be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters would be calculated using non-compartmental analysis of the plasma concentration-time data.

Pharmacodynamics in Rodent Models

The pharmacodynamic effects of this compound in rodents are primarily assessed through behavioral models that are predictive of antipsychotic activity. These studies aim to demonstrate the functional consequences of its dual action on dopamine and serotonin systems.

In Vivo Dopamine D2 Receptor Antagonism

The antagonism of dopamine D2 receptors by this compound is a key component of its antipsychotic potential. This activity is typically evaluated in rodent models of dopamine hyperactivity.

Experimental Protocol: Apomorphine-Induced Climbing in Mice:

-

Animal Model: Male CD-1 mice (20-25g) would be used.

-

Drug Pre-treatment: Mice would be pre-treated with this compound or vehicle at various doses orally (p.o.) or intraperitoneally (i.p.).

-

Dopamine Agonist Challenge: After a set pre-treatment time (e.g., 60 minutes), mice would be challenged with a subcutaneous (s.c.) injection of the dopamine agonist apomorphine (e.g., 1.5 mg/kg).

-

Behavioral Observation: Immediately after the apomorphine challenge, mice would be placed in individual wire mesh cages, and the time spent climbing the walls of the cage would be recorded for a specific duration (e.g., 30 minutes).

-

Data Analysis: The ability of this compound to reduce apomorphine-induced climbing behavior, a measure of D2 receptor blockade, would be quantified and compared to the vehicle-treated group.

In Vivo Serotonin Reuptake Inhibition

The inhibition of serotonin reuptake by this compound is expected to contribute to its efficacy against negative symptoms and co-morbid depression in schizophrenia. This is assessed in models that are sensitive to changes in serotonergic neurotransmission.

Experimental Protocol: 5-HTP-Induced Head Twitch Response in Mice:

-

Animal Model: Male C57BL/6 mice (20-25g) would be used.

-

Drug Administration: Mice would be administered this compound or vehicle orally (p.o.) or intraperitoneally (i.p.).

-

Serotonin Precursor Challenge: Following drug administration, mice would be injected with the serotonin precursor 5-hydroxytryptophan (5-HTP, e.g., 100 mg/kg, i.p.).

-

Behavioral Observation: The number of head twitches, a characteristic behavior mediated by the activation of 5-HT2A receptors downstream of increased synaptic serotonin, would be counted for a defined period (e.g., 20 minutes).

-

Data Analysis: An increase in the number of 5-HTP-induced head twitches by this compound would indicate potentiation of serotonergic activity, consistent with serotonin reuptake inhibition.

Proposed Signaling Pathway

The therapeutic effects of this compound are believed to be mediated by its modulation of dopaminergic and serotonergic signaling pathways in the brain. The antagonism of D2 receptors is thought to reduce the hyperactivity of the mesolimbic dopamine pathway, thereby alleviating positive symptoms of schizophrenia. The inhibition of serotonin reuptake increases the levels of serotonin in the synaptic cleft, which can modulate various downstream signaling cascades, potentially improving negative and cognitive symptoms.

Summary and Future Directions

This compound represents a promising therapeutic approach for schizophrenia by combining dopamine D2 receptor antagonism with serotonin reuptake inhibition in a single molecule. While detailed preclinical data remains largely proprietary, the established mechanisms of action provide a strong rationale for its development. Further publication of in-depth pharmacokinetic and pharmacodynamic studies in rodent models would be invaluable for the scientific community to fully understand the preclinical profile of this compound and to guide the development of future multi-target antipsychotic agents.

References

SLV310: A Technical Overview of a Novel Antipsychotic Agent

Discovered and developed by Solvay Pharmaceuticals, SLV310 is a novel psychoactive compound identified as a potential antipsychotic agent with a unique dual mechanism of action. This document provides a comprehensive technical guide on the discovery, history, and pharmacological profile of this compound, intended for researchers, scientists, and drug development professionals.

Introduction and Discovery

This compound, with the chemical name 2-[4-[4-(5-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-butyl]-phthalimide, emerged from a structure-activity relationship (SAR) program aimed at developing new treatments for schizophrenia.[1] The core concept behind its development was to combine potent dopamine (B1211576) D2 receptor antagonism with serotonin (B10506) reuptake inhibition within a single molecule.[1] This dual action was hypothesized to address a broader range of symptoms in schizophrenia compared to existing treatments. The key scientific publication detailing the discovery and initial pharmacological characterization of this compound was published in 2003.[1]

History of Development

This compound was developed by Solvay Pharmaceuticals Research Laboratories.[1] While the initial preclinical data presented a promising profile, the complete development history and the current status of this compound are not extensively documented in publicly available literature. Pharmaceutical development pipelines are dynamic, and compounds may be discontinued (B1498344) for various reasons, including but not limited to efficacy, safety, or strategic portfolio decisions. The divestment of Solvay's pharmaceutical division may have also impacted the continued development and public reporting on compounds like this compound.

Pharmacological Profile

The primary pharmacological characteristic of this compound is its dual activity as a potent dopamine D2 receptor antagonist and a serotonin reuptake inhibitor.[1] This profile suggests potential efficacy against both the positive symptoms of schizophrenia (addressed by D2 antagonism) and the negative and affective symptoms (potentially addressed by serotonin reuptake inhibition).

In Vitro Pharmacology

Table 1: In Vitro Pharmacological Data for this compound (Data Not Available)

| Target | Assay Type | This compound Value | Reference Compound | Reference Value |

| Dopamine D2 Receptor | Binding Affinity (Ki) | N/A | Haloperidol | N/A |

| Serotonin Transporter (SERT) | Inhibition (IC50) | N/A | Fluoxetine | N/A |

| Other Receptors/Transporters | Binding Affinity (Ki) | N/A | - | N/A |

N/A: Data not available in the public domain.

In Vivo Pharmacology

Preclinical in vivo studies are essential to evaluate the therapeutic potential and side-effect profile of a new drug candidate. These studies typically involve various animal models of schizophrenia. While the primary publication on this compound mentions in vivo testing, specific quantitative results, such as the effective dose (ED50) in these models, are not detailed in the accessible literature.[1]

Table 2: In Vivo Pharmacological Data for this compound (Data Not Available)

| Animal Model | Assay | This compound ED50 | Effect |

| Apomorphine-induced climbing in mice | Dopamine D2 antagonism | N/A | N/A |

| Conditioned avoidance response | Antipsychotic-like activity | N/A | N/A |

| Microdialysis studies | Neurotransmitter levels | N/A | N/A |

N/A: Data not available in the public domain.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound

The dual mechanism of this compound suggests its interaction with two distinct signaling pathways. As a dopamine D2 receptor antagonist, it would block the downstream signaling cascade initiated by dopamine in the postsynaptic neuron. As a serotonin reuptake inhibitor, it would increase the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

Caption: Proposed dual mechanism of this compound.

General Experimental Workflow for In Vitro Profiling

The in vitro characterization of a compound like this compound typically follows a standardized workflow to determine its potency and selectivity at various biological targets.

Caption: General workflow for in vitro profiling.

Experimental Protocols

Detailed experimental protocols for the specific assays used to characterize this compound are not available in the public literature. However, standardized methodologies for radioligand binding assays and neurotransmitter uptake assays are widely used in pharmacology.

Radioligand Binding Assay (General Protocol)

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Materials:

-

Cell membranes expressing the human dopamine D2 receptor.

-

Radioligand (e.g., [3H]-Spiperone).

-

This compound at various concentrations.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Methodology:

-

Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Serotonin Reuptake Inhibition Assay (General Protocol)

Objective: To determine the potency (IC50) of this compound to inhibit the serotonin transporter (SERT).

Materials:

-

Synaptosomes or cells expressing the human serotonin transporter.

-

[3H]-Serotonin.

-

This compound at various concentrations.

-

Assay buffer.

Methodology:

-

Pre-incubate the synaptosomes or cells with varying concentrations of this compound.

-

Initiate the uptake by adding a fixed concentration of [3H]-Serotonin.

-

Allow the uptake to proceed for a defined period at a controlled temperature.

-

Terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Measure the amount of [3H]-Serotonin taken up by the synaptosomes or cells using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the serotonin uptake (IC50).

Conclusion

This compound represents an innovative approach in antipsychotic drug design by combining dopamine D2 receptor antagonism and serotonin reuptake inhibition in a single molecule. While the initial preclinical rationale is compelling, a comprehensive public record of its quantitative pharmacological data and the full history of its development are limited. Further disclosure of data from Solvay's archives would be necessary to fully evaluate the scientific and clinical journey of this compound.

References

SLV310: A Technical Overview of a Novel Antipsychotic Agent

Discovered and developed by Solvay Pharmaceuticals, SLV310 is a novel psychoactive compound identified as a potential antipsychotic agent with a unique dual mechanism of action. This document provides a comprehensive technical guide on the discovery, history, and pharmacological profile of this compound, intended for researchers, scientists, and drug development professionals.

Introduction and Discovery

This compound, with the chemical name 2-[4-[4-(5-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-butyl]-phthalimide, emerged from a structure-activity relationship (SAR) program aimed at developing new treatments for schizophrenia.[1] The core concept behind its development was to combine potent dopamine D2 receptor antagonism with serotonin reuptake inhibition within a single molecule.[1] This dual action was hypothesized to address a broader range of symptoms in schizophrenia compared to existing treatments. The key scientific publication detailing the discovery and initial pharmacological characterization of this compound was published in 2003.[1]

History of Development

This compound was developed by Solvay Pharmaceuticals Research Laboratories.[1] While the initial preclinical data presented a promising profile, the complete development history and the current status of this compound are not extensively documented in publicly available literature. Pharmaceutical development pipelines are dynamic, and compounds may be discontinued for various reasons, including but not limited to efficacy, safety, or strategic portfolio decisions. The divestment of Solvay's pharmaceutical division may have also impacted the continued development and public reporting on compounds like this compound.

Pharmacological Profile

The primary pharmacological characteristic of this compound is its dual activity as a potent dopamine D2 receptor antagonist and a serotonin reuptake inhibitor.[1] This profile suggests potential efficacy against both the positive symptoms of schizophrenia (addressed by D2 antagonism) and the negative and affective symptoms (potentially addressed by serotonin reuptake inhibition).

In Vitro Pharmacology

Table 1: In Vitro Pharmacological Data for this compound (Data Not Available)

| Target | Assay Type | This compound Value | Reference Compound | Reference Value |

| Dopamine D2 Receptor | Binding Affinity (Ki) | N/A | Haloperidol | N/A |

| Serotonin Transporter (SERT) | Inhibition (IC50) | N/A | Fluoxetine | N/A |

| Other Receptors/Transporters | Binding Affinity (Ki) | N/A | - | N/A |

N/A: Data not available in the public domain.

In Vivo Pharmacology

Preclinical in vivo studies are essential to evaluate the therapeutic potential and side-effect profile of a new drug candidate. These studies typically involve various animal models of schizophrenia. While the primary publication on this compound mentions in vivo testing, specific quantitative results, such as the effective dose (ED50) in these models, are not detailed in the accessible literature.[1]

Table 2: In Vivo Pharmacological Data for this compound (Data Not Available)

| Animal Model | Assay | This compound ED50 | Effect |

| Apomorphine-induced climbing in mice | Dopamine D2 antagonism | N/A | N/A |

| Conditioned avoidance response | Antipsychotic-like activity | N/A | N/A |

| Microdialysis studies | Neurotransmitter levels | N/A | N/A |

N/A: Data not available in the public domain.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound

The dual mechanism of this compound suggests its interaction with two distinct signaling pathways. As a dopamine D2 receptor antagonist, it would block the downstream signaling cascade initiated by dopamine in the postsynaptic neuron. As a serotonin reuptake inhibitor, it would increase the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

Caption: Proposed dual mechanism of this compound.

General Experimental Workflow for In Vitro Profiling

The in vitro characterization of a compound like this compound typically follows a standardized workflow to determine its potency and selectivity at various biological targets.

Caption: General workflow for in vitro profiling.

Experimental Protocols

Detailed experimental protocols for the specific assays used to characterize this compound are not available in the public literature. However, standardized methodologies for radioligand binding assays and neurotransmitter uptake assays are widely used in pharmacology.

Radioligand Binding Assay (General Protocol)

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Materials:

-

Cell membranes expressing the human dopamine D2 receptor.

-

Radioligand (e.g., [3H]-Spiperone).

-

This compound at various concentrations.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Methodology:

-

Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Serotonin Reuptake Inhibition Assay (General Protocol)

Objective: To determine the potency (IC50) of this compound to inhibit the serotonin transporter (SERT).

Materials:

-

Synaptosomes or cells expressing the human serotonin transporter.

-

[3H]-Serotonin.

-

This compound at various concentrations.

-

Assay buffer.

Methodology:

-

Pre-incubate the synaptosomes or cells with varying concentrations of this compound.

-

Initiate the uptake by adding a fixed concentration of [3H]-Serotonin.

-

Allow the uptake to proceed for a defined period at a controlled temperature.

-

Terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Measure the amount of [3H]-Serotonin taken up by the synaptosomes or cells using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the serotonin uptake (IC50).

Conclusion

This compound represents an innovative approach in antipsychotic drug design by combining dopamine D2 receptor antagonism and serotonin reuptake inhibition in a single molecule. While the initial preclinical rationale is compelling, a comprehensive public record of its quantitative pharmacological data and the full history of its development are limited. Further disclosure of data from Solvay's archives would be necessary to fully evaluate the scientific and clinical journey of this compound.

References

SLV310: A Technical Overview of its Dual-Action Modulation of Dopaminergic and Serotonergic Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLV310 is a novel psychoactive compound identified for its potential as an antipsychotic agent.[1][2] Its unique pharmacological profile is characterized by a dual mechanism of action, functioning as both a potent dopamine (B1211576) D2 receptor antagonist and a serotonin (B10506) reuptake inhibitor.[1][2][3] This combination of activities suggests a potential therapeutic utility in addressing a broad spectrum of symptoms associated with complex neuropsychiatric disorders such as schizophrenia.[1] This technical guide provides an in-depth overview of the core pharmacology of this compound, its modulation of key neurotransmitter systems, and the experimental methodologies relevant to its characterization.

Core Pharmacological Profile

This compound's therapeutic potential stems from its ability to concurrently modulate two critical neurotransmitter systems in the central nervous system: the dopaminergic and serotonergic pathways.

Dopamine D2 Receptor Antagonism

This compound acts as a potent antagonist at dopamine D2 receptors.[1][2] This mechanism is a cornerstone of the therapeutic action of many antipsychotic drugs. By blocking D2 receptors, this compound is thought to mitigate the positive symptoms of schizophrenia, such as hallucinations and delusions, which are associated with hyperactivity of dopaminergic pathways in the mesolimbic system.

Serotonin Reuptake Inhibition

In addition to its effects on the dopamine system, this compound also inhibits the reuptake of serotonin (5-hydroxytryptamine, 5-HT).[1][2] This action increases the extracellular levels of serotonin, thereby enhancing serotonergic neurotransmission. The modulation of the serotonin system is a well-established mechanism for treating mood and anxiety disorders and is thought to contribute to the efficacy of atypical antipsychotics in managing the negative and cognitive symptoms of schizophrenia.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound and related compounds for comparative analysis. Due to the limited publicly available data for this compound, information on the related compound Ibipinabant (SLV319), a cannabinoid CB1 receptor antagonist, is also included to provide a broader context of compounds developed by the same pharmaceutical lineage.

| Compound | Target | Assay Type | Species | Ki (nM) | pA2 | ED50 (mg/kg) | Reference |

| This compound | Dopamine D2 Receptor | Antagonism | - | Potent | - | - | [1] |

| This compound | Serotonin Transporter | Reuptake Inhibition | - | Potent | - | - | [1] |

| Ibipinabant (SLV319) | Cannabinoid CB1 Receptor | Binding Affinity | Human | 7.8 | - | - | [4] |

| Ibipinabant (SLV319) | Cannabinoid CB2 Receptor | Binding Affinity | Human | 7943 | - | - | [4] |

| Ibipinabant (SLV319) | Cannabinoid CB1 Receptor | Functional Antagonism (Arachidonic Acid Release) | CHO Cells | - | 9.9 | - | [4] |

| Ibipinabant (SLV319) | CB Agonist (CP55940) Induced Hypotension | In vivo Antagonism | Rat | - | - | 5.5 | [4] |

| Ibipinabant (SLV319) | CB Agonist (CP55940) Induced Hypothermia | In vivo Antagonism | Mouse | - | - | 3 | [4] |

Note: Specific quantitative data for this compound (e.g., Ki, IC50) are not detailed in the primary cited literature. The term "potent" is used as a qualitative descriptor from the source.[1]

Signaling Pathways and Mechanisms of Action

The dual-action of this compound results in the modulation of distinct intracellular signaling cascades.

Dopamine D2 Receptor Antagonism Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Their activation typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. By antagonizing the D2 receptor, this compound prevents the binding of endogenous dopamine, thereby blocking these downstream signaling events. This action is believed to normalize neuronal excitability in brain regions implicated in psychosis.

Serotonin Transporter (SERT) Inhibition Pathway

The serotonin transporter (SERT) is a membrane protein that facilitates the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. By inhibiting SERT, this compound effectively increases the concentration and duration of serotonin in the synapse, leading to enhanced activation of postsynaptic serotonin receptors.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not publicly available, this section outlines the standard methodologies that would be employed to characterize a compound with its pharmacological profile.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor and the serotonin transporter.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine D2 receptor or serotonin transporter, or from specific brain regions of rodents (e.g., striatum for D2, cortex for SERT).

-

Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]citalopram for SERT) and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Non-linear regression analysis is used to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assays

Objective: To assess the functional antagonist activity of this compound at the D2 receptor and its inhibitory activity at the serotonin transporter.

D2 Receptor Functional Assay (e.g., cAMP Assay):

-

Cell Culture: Cells expressing the D2 receptor (e.g., CHO, HEK293) are cultured.

-

Treatment: Cells are pre-incubated with various concentrations of this compound, followed by stimulation with a D2 receptor agonist (e.g., quinpirole). Forskolin is often used to stimulate adenylyl cyclase and produce a measurable cAMP signal.

-

cAMP Measurement: Intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).

-

Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of cAMP production is quantified to determine its functional antagonist potency (pA2 or IC50).

Serotonin Reuptake Inhibition Assay:

-

Synaptosome Preparation: Synaptosomes are prepared from rodent brain tissue.

-

Incubation: Synaptosomes are incubated with [3H]serotonin and varying concentrations of this compound.

-

Uptake Termination: Serotonin uptake is terminated by rapid filtration or centrifugation.

-

Quantification: The amount of [3H]serotonin taken up by the synaptosomes is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of serotonin uptake (IC50) is determined.

In Vivo Behavioral Models

Objective: To evaluate the antipsychotic-like and anxiolytic/antidepressant-like effects of this compound in animal models.

Apomorphine-Induced Stereotypy (Antipsychotic Model):

-

Animal Dosing: Rodents are administered this compound or vehicle.

-

Apomorphine (B128758) Challenge: After a pre-treatment period, animals are challenged with the dopamine agonist apomorphine to induce stereotyped behaviors (e.g., sniffing, gnawing).

-

Behavioral Scoring: The intensity of stereotyped behaviors is scored by a trained observer blind to the treatment conditions.

-

Data Analysis: The ability of this compound to reduce apomorphine-induced stereotypy is assessed to determine its in vivo D2 receptor antagonist activity.

Forced Swim Test (Antidepressant Model):

-

Animal Dosing: Rodents are administered this compound or vehicle over a specific period (acute or chronic).

-

Test Procedure: Animals are placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded.

-

Data Analysis: A significant reduction in immobility time by this compound is indicative of an antidepressant-like effect.

Conclusion

This compound represents a promising therapeutic candidate with a dual-action mechanism targeting both the dopamine and serotonin systems. Its profile as a potent D2 receptor antagonist and serotonin reuptake inhibitor suggests potential efficacy in treating a wider range of symptoms in neuropsychiatric disorders than single-target agents. Further research and publication of detailed preclinical and clinical data are necessary to fully elucidate its therapeutic potential and safety profile. The methodologies and conceptual frameworks presented in this guide provide a comprehensive overview of the key aspects of this compound's modulation of neurotransmitter systems.

References

SLV310: A Technical Overview of its Dual-Action Modulation of Dopaminergic and Serotonergic Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLV310 is a novel psychoactive compound identified for its potential as an antipsychotic agent.[1][2] Its unique pharmacological profile is characterized by a dual mechanism of action, functioning as both a potent dopamine D2 receptor antagonist and a serotonin reuptake inhibitor.[1][2][3] This combination of activities suggests a potential therapeutic utility in addressing a broad spectrum of symptoms associated with complex neuropsychiatric disorders such as schizophrenia.[1] This technical guide provides an in-depth overview of the core pharmacology of this compound, its modulation of key neurotransmitter systems, and the experimental methodologies relevant to its characterization.

Core Pharmacological Profile

This compound's therapeutic potential stems from its ability to concurrently modulate two critical neurotransmitter systems in the central nervous system: the dopaminergic and serotonergic pathways.

Dopamine D2 Receptor Antagonism

This compound acts as a potent antagonist at dopamine D2 receptors.[1][2] This mechanism is a cornerstone of the therapeutic action of many antipsychotic drugs. By blocking D2 receptors, this compound is thought to mitigate the positive symptoms of schizophrenia, such as hallucinations and delusions, which are associated with hyperactivity of dopaminergic pathways in the mesolimbic system.

Serotonin Reuptake Inhibition

In addition to its effects on the dopamine system, this compound also inhibits the reuptake of serotonin (5-hydroxytryptamine, 5-HT).[1][2] This action increases the extracellular levels of serotonin, thereby enhancing serotonergic neurotransmission. The modulation of the serotonin system is a well-established mechanism for treating mood and anxiety disorders and is thought to contribute to the efficacy of atypical antipsychotics in managing the negative and cognitive symptoms of schizophrenia.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound and related compounds for comparative analysis. Due to the limited publicly available data for this compound, information on the related compound Ibipinabant (SLV319), a cannabinoid CB1 receptor antagonist, is also included to provide a broader context of compounds developed by the same pharmaceutical lineage.

| Compound | Target | Assay Type | Species | Ki (nM) | pA2 | ED50 (mg/kg) | Reference |

| This compound | Dopamine D2 Receptor | Antagonism | - | Potent | - | - | [1] |

| This compound | Serotonin Transporter | Reuptake Inhibition | - | Potent | - | - | [1] |

| Ibipinabant (SLV319) | Cannabinoid CB1 Receptor | Binding Affinity | Human | 7.8 | - | - | [4] |

| Ibipinabant (SLV319) | Cannabinoid CB2 Receptor | Binding Affinity | Human | 7943 | - | - | [4] |

| Ibipinabant (SLV319) | Cannabinoid CB1 Receptor | Functional Antagonism (Arachidonic Acid Release) | CHO Cells | - | 9.9 | - | [4] |

| Ibipinabant (SLV319) | CB Agonist (CP55940) Induced Hypotension | In vivo Antagonism | Rat | - | - | 5.5 | [4] |

| Ibipinabant (SLV319) | CB Agonist (CP55940) Induced Hypothermia | In vivo Antagonism | Mouse | - | - | 3 | [4] |

Note: Specific quantitative data for this compound (e.g., Ki, IC50) are not detailed in the primary cited literature. The term "potent" is used as a qualitative descriptor from the source.[1]

Signaling Pathways and Mechanisms of Action

The dual-action of this compound results in the modulation of distinct intracellular signaling cascades.

Dopamine D2 Receptor Antagonism Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Their activation typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. By antagonizing the D2 receptor, this compound prevents the binding of endogenous dopamine, thereby blocking these downstream signaling events. This action is believed to normalize neuronal excitability in brain regions implicated in psychosis.

Serotonin Transporter (SERT) Inhibition Pathway

The serotonin transporter (SERT) is a membrane protein that facilitates the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. By inhibiting SERT, this compound effectively increases the concentration and duration of serotonin in the synapse, leading to enhanced activation of postsynaptic serotonin receptors.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not publicly available, this section outlines the standard methodologies that would be employed to characterize a compound with its pharmacological profile.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor and the serotonin transporter.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine D2 receptor or serotonin transporter, or from specific brain regions of rodents (e.g., striatum for D2, cortex for SERT).

-

Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]citalopram for SERT) and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Non-linear regression analysis is used to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assays

Objective: To assess the functional antagonist activity of this compound at the D2 receptor and its inhibitory activity at the serotonin transporter.

D2 Receptor Functional Assay (e.g., cAMP Assay):

-

Cell Culture: Cells expressing the D2 receptor (e.g., CHO, HEK293) are cultured.

-

Treatment: Cells are pre-incubated with various concentrations of this compound, followed by stimulation with a D2 receptor agonist (e.g., quinpirole). Forskolin is often used to stimulate adenylyl cyclase and produce a measurable cAMP signal.

-

cAMP Measurement: Intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).

-

Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of cAMP production is quantified to determine its functional antagonist potency (pA2 or IC50).

Serotonin Reuptake Inhibition Assay:

-

Synaptosome Preparation: Synaptosomes are prepared from rodent brain tissue.

-

Incubation: Synaptosomes are incubated with [3H]serotonin and varying concentrations of this compound.

-

Uptake Termination: Serotonin uptake is terminated by rapid filtration or centrifugation.

-

Quantification: The amount of [3H]serotonin taken up by the synaptosomes is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of serotonin uptake (IC50) is determined.

In Vivo Behavioral Models

Objective: To evaluate the antipsychotic-like and anxiolytic/antidepressant-like effects of this compound in animal models.

Apomorphine-Induced Stereotypy (Antipsychotic Model):

-

Animal Dosing: Rodents are administered this compound or vehicle.

-

Apomorphine Challenge: After a pre-treatment period, animals are challenged with the dopamine agonist apomorphine to induce stereotyped behaviors (e.g., sniffing, gnawing).

-

Behavioral Scoring: The intensity of stereotyped behaviors is scored by a trained observer blind to the treatment conditions.

-

Data Analysis: The ability of this compound to reduce apomorphine-induced stereotypy is assessed to determine its in vivo D2 receptor antagonist activity.

Forced Swim Test (Antidepressant Model):

-

Animal Dosing: Rodents are administered this compound or vehicle over a specific period (acute or chronic).

-

Test Procedure: Animals are placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded.

-

Data Analysis: A significant reduction in immobility time by this compound is indicative of an antidepressant-like effect.

Conclusion